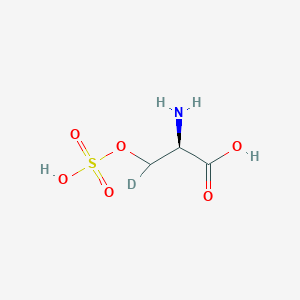
2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride
Vue d'ensemble
Description
2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO4 . It is used in various scientific research and has been referenced in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can be represented by the InChI code: 1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure, including its connectivity, tautomeric states, isotopic forms, and charge distribution.Physical And Chemical Properties Analysis
2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride has a molecular weight of 183.59 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C .Applications De Recherche Scientifique
-
- Application: A compound called “4-Methoxy-4-oxobutanoic acid” (which is similar to “2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride”) is known as Succinic acid monomethyl ester (SAMME). It acts as an antimicrobial agent that inhibits the enzyme activities of succinate dehydrogenase, producing mitochondrial membrane depolarization and neuronal death .
- Method: The exact method of application would depend on the specific experiment or study being conducted. Generally, this compound would be introduced to a microbial culture and its effects on microbial growth and metabolism would be observed .
- Results: The expected outcome is the inhibition of succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death .
-
- Application: In a study related to the kinetics and mechanism of oxidation reactions, a compound similar to “2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” was used .
- Method: The compound was likely used in a reaction with an oxidizing agent, and the rate and mechanism of the reaction were studied .
- Results: The results would include data on the rate of the reaction and insights into the mechanism of the oxidation process .
-
- Application: A compound called “2-Amino-4-methoxybenzoic acid”, which is similar to “2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride”, is used in peptide synthesis .
- Method: The compound is likely used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds .
- Results: The expected outcome is the successful synthesis of a peptide with a specific sequence of amino acids .
-
L-Aspartic Acid 4-Methyl Ester Hydrochloride
- Application: “(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” is also known as "L-Aspartic Acid 4-Methyl Ester Hydrochloride" . This compound is used in biochemical research, particularly in studies involving amino acids and peptides .
- Method: The exact method of application would depend on the specific experiment or study being conducted. Generally, this compound would be used as a reagent in biochemical reactions .
- Results: The expected outcome would depend on the specific experiment or study being conducted .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMPUYOGOCYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride | |
CAS RN |
1835-52-5, 16856-13-6 | |
| Record name | Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl hydrogen DL-aspartate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16856-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl hydrogen DL-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















